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Compound of Interest

1-(4-Ethoxyphenyl)-1H-pyrrole-
2,5-dione

Cat. No.: B102681

Compound Name:

An In-depth Technical Guide to N-(4-ethoxyphenyl)maleimide

For Researchers, Scientists, and Drug Development
Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis,
and reactivity of N-(4-ethoxyphenyl)maleimide. It details its potential applications in research
and drug development, supported by experimental data and protocols.

Core Chemical Identity

N-(4-ethoxyphenyl)maleimide is an organic compound featuring a central maleimide ring
attached to an ethoxyphenyl group.[1] The maleimide moiety is a well-known reactive group,
particularly towards thiol-containing molecules, making this compound a valuable tool in
bioconjugation. The ethoxyphenyl group modifies the compound's steric and electronic
properties, influencing its reactivity and solubility.

Chemical Structure and Identifiers

The fundamental identifiers and structural details of N-(4-ethoxyphenyl)maleimide are
summarized below.
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Identifier Value

IUPAC Name 1-(4-ethoxyphenyl)pyrrole-2,5-dione[1]

CAS Number 19077-60-2[1]

Molecular Formula C12H11NO3[1]

Molecular Weight 217.22 g/mol [1]

Canonical SMILES CCOC1=CC=C(C=C1)N2C(=0)C=CC2=0[1]

InChi INChl=1S/C12H11NO3/c1-2-16-10-5-3-9(4-6-
10)13-11(14)7-8-12(13)15/h3-8H,2H2,1H3[1]

InChlKey HLQZPKWGAFLVHJ-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties are crucial for the handling, characterization, and
application of the compound.

Physicochemical Data

Quantitative physicochemical data for N-(4-ethoxyphenyl)maleimide are presented below. Note
that while some properties are computationally derived, the melting point of the closely related
N-(4-methoxyphenyl)maleimide is provided for reference.
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Property Value Source
XLogP3 1.9 Computed by PubChem[2]
Hydrogen Bond Donor Count 0 Computed by PubChem[1]
Hydrogen Bond Acceptor

3 Computed by PubChem[1]
Count
Rotatable Bond Count 2 Computed by PubChem[1]

136-138 °C (for N-(4-

Melting Point o Experimental[3]
methoxyphenyl)maleimide)
Sparingly soluble in water;

Solubility soluble in organic solvents like ~ General for this class

DMF, DMSO, and THF.[4][5][6]

Spectroscopic Data

The following table summarizes the expected spectroscopic signatures for N-(4-

ethoxyphenyl)maleimide, based on its chemical structure and data from analogous

compounds.[7]
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Technique

Expected Signature

IH-NMR

Signals corresponding to ethoxy protons (triplet
& quartet), para-substituted aromatic protons
(two doublets), and maleimide vinyl protons
(singlet).[7]

BBC-NMR

Resonances for imide carbonyl carbons (~170
ppm), maleimide vinyl carbons (~134 ppm),

aromatic carbons, and ethoxy carbons.[7]

FT-IR (cm™1)

Characteristic absorption bands for C=0
stretching (imide, ~1700-1710 cm™1), C=C
stretching (aromatic and alkene, ~1600 cm™1),
and C-O-C stretching (ether).[7]

Mass Spec (MS)

Expected molecular ion peak (M*) at m/z =
217.07, corresponding to the molecular formula
C12H11NO:s.

Synthesis and Experimental Protocols

N-(4-ethoxyphenyl)maleimide is typically synthesized via a two-step process involving the

formation of a maleanilic acid intermediate, followed by cyclodehydration.
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Starting Materials

[4-Ethoxyani|ine} [Maleic Anhydride)

Step 1: Acylation
(Amine + Anhydride Reaction)

Formation of Amic Acid

y

Intermediate:
N-(4-ethoxyphenyl)maleanilic Acid

Step 2: Cyclodehydration
(Acetic Anhydride, NaOAc)

Ring Closure

Final Product:

N-(4-ethoxyphenyl)maleimide

Click to download full resolution via product page

Caption: General workflow for the synthesis of N-(4-ethoxyphenyl)maleimide.
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Detailed Experimental Protocol

This protocol is adapted from established methods for synthesizing N-substituted maleimides.

[3]L8]

Step 1: Synthesis of N-(4-ethoxyphenyl)maleanilic Acid

Dissolve maleic anhydride (1 equivalent) in a suitable solvent such as diethyl ether or
acetone at O °C.

Slowly add a solution of 4-ethoxyaniline (1 equivalent) in the same solvent to the maleic
anhydride solution with continuous stirring.

Allow the reaction mixture to stir at room temperature for 2-4 hours.

The resulting N-(4-ethoxyphenyl)maleanilic acid intermediate will precipitate out of the
solution.

Collect the precipitate by vacuum filtration, wash with cold solvent, and dry under vacuum.

Step 2: Synthesis of N-(4-ethoxyphenyl)maleimide (Cyclodehydration)

Create a slurry by combining the dried N-(4-ethoxyphenyl)maleanilic acid (1 equivalent),
anhydrous sodium acetate (0.3 equivalents), and acetic anhydride (5-6 equivalents) in a
round-bottom flask.[8]

Heat the reaction mixture to 60—70 °C and maintain this temperature with stirring for 60-90
minutes.[8]

After cooling, pour the reaction mixture into a beaker containing ice-cold water and stir
vigorously to precipitate the crude product.

Collect the solid product by vacuum filtration and wash thoroughly with water.

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield
pure N-(4-ethoxyphenyl)maleimide.

Chemical Reactivity and Applications
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The reactivity of the maleimide group is central to the utility of N-(4-ethoxyphenyl)maleimide,
particularly in the context of drug development.

Thiol-Maleimide Michael Addition

The electron-deficient double bond of the maleimide ring is highly susceptible to nucleophilic
attack by thiols (e.g., cysteine residues in proteins). This Michael addition reaction forms a
stable, covalent thioether bond. The reaction is highly chemoselective for thiols over other
nucleophiles like amines within a pH range of 6.5-7.5.[5][9] Above pH 7.5, competitive reaction
with amines can occur.[5]

[N—(4—ethoxyphenyl)maleimide]

~—— Michael Addition Thiol-Maleimide Conjugate
. = ~_—— (pH6.5-7.3) (Stable Thioether Bond)
Thiol-containing Molecule
(e.g., Protein-SH)

Click to download full resolution via product page

Caption: The thiol-maleimide conjugation reaction workflow.

Applications in Drug Development and Research

¢ Bioconjugation: Its primary application is as a heterobifunctional linker.[10] It can be used to
attach small molecule drugs, imaging agents, or polyethylene glycol (PEG) chains to
antibodies or other proteins to create antibody-drug conjugates (ADCs) or other targeted
therapeutics.[11]

e Enzyme Inhibition: N-substituted maleimides have been investigated as enzyme inhibitors.[3]
For instance, alkoxy-substituted N-phenylmaleimides show inhibitory activity against
monoglyceride lipase (MGL), an important enzyme in the endocannabinoid system.[3] This
suggests that N-(4-ethoxyphenyl)maleimide could be a scaffold for developing novel
therapeutics targeting this pathway.

» Material Science: The maleimide group can participate in polymerization reactions. N-
substituted maleimides are used to create polymers with high thermal stability, which have
applications in advanced materials and coatings.[12]
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Potential Biological Pathway Interaction

Based on the activity of analogous compounds, N-(4-ethoxyphenyl)maleimide could potentially
act as an inhibitor of Monoglyceride Lipase (MGL). MGL is the primary enzyme responsible for
degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MGL leads to
increased levels of 2-AG, which can then modulate cannabinoid receptors (CB1 and CB2),
impacting various physiological processes.

[Z-Arachidonoylglycerol (2-AG)] [N-(4-ethoxyphenyl)maleimide]

ctivation Degradation Inhibition
Cannabinoid Receptors . .
[ (CB1, CB2) ] [Monoglycerlde Lipase (MGLD

Downstream Signaling

(e.g.. Neuromodulation) [Arachldonlc Acid + Glycerolj

Click to download full resolution via product page

Caption: Potential signaling pathway involving MGL inhibition.

Conclusion

N-(4-ethoxyphenyl)maleimide is a versatile chemical entity with significant potential, particularly
for professionals in drug development and material science. Its well-defined synthesis,
predictable spectroscopic properties, and, most importantly, the specific reactivity of its
maleimide group make it an invaluable tool for creating complex bioconjugates and novel
polymer materials. Further investigation into its biological activities, such as its potential as an
MGL inhibitor, could open new avenues for therapeutic development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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